molecular formula C16H20O8 B2494870 Oenanthoside A CAS No. 164124-62-3

Oenanthoside A

Cat. No.: B2494870
CAS No.: 164124-62-3
M. Wt: 340.328
InChI Key: WSBIGXWOOLUSSX-XYFZXANASA-N
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Description

Oenanthoside A is a phenylpropanoid glucoside first isolated from Oenanthe javanica (water dropwort) and Acmella decumbens . Its chemical structure, determined via NMR techniques, is 2,3-methylenedioxy-5-allylphenyl β-D-glucopyranoside (Figure 1), featuring a phenylpropanoid core linked to a β-D-glucopyranose moiety . Key properties include:

  • Molecular formula: C₁₆H₂₀O₈
  • Molecular weight: 340.32 g/mol
  • Topological polar surface area (TPSA): 118.00 Ų
  • LogP values: XLogP = 0.60; ALogP = -0.68 .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(6-prop-2-enyl-1,3-benzodioxol-4-yl)oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O8/c1-2-3-8-4-9-15(22-7-21-9)10(5-8)23-16-14(20)13(19)12(18)11(6-17)24-16/h2,4-5,11-14,16-20H,1,3,6-7H2/t11-,12-,13+,14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBIGXWOOLUSSX-XYFZXANASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oenanthoside A involves the extraction of the compound from the methanolic extract of Oenanthe javanica. The process includes partitioning the extract into hexane, chloroform, butanol, and aqueous layers. The glycosidic constituents are then detected by thin-layer chromatography and compared with synthesized monoterpene glucosides .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, particularly the Oenanthe javanica plant. The extraction process involves several chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Chemical Reactions

Chemical reactions can be categorized into several types, including combination, decomposition, combustion, single replacement, and double replacement reactions . Understanding these types can help in analyzing potential reactions involving Oenanthoside A.

Reaction Type Description Example
CombinationTwo or more substances combine to form a new compound.2H2+O22H2O2H_2 + O_2 \rightarrow 2H_2O
DecompositionA single compound breaks down into simpler substances.2H2O22H2O+O22H_2O_2 \rightarrow 2H_2O + O_2
CombustionA substance reacts with oxygen to produce heat and light.CH4+2O2CO2+2H2OCH_4 + 2O_2 \rightarrow CO_2 + 2H_2O
Single ReplacementOne element replaces another in a compound.Zn+CuSO4ZnSO4+CuZn + CuSO_4 \rightarrow ZnSO_4 + Cu
Double ReplacementTwo compounds exchange partners.NaCl+AgNO3NaNO3+AgClNaCl + AgNO_3 \rightarrow NaNO_3 + AgCl

Chemical Reaction Analysis

Potential Hydrolysis Reaction

If this compound contains ester or glycosidic bonds, it might undergo hydrolysis in the presence of water and a catalyst. This would result in the cleavage of these bonds, forming simpler molecules.

Potential Reaction Description
HydrolysisBreakdown of ester or glycosidic bonds in the presence of water.

Research Findings and Data

Given the lack of specific research findings on this compound's chemical reactions, we must rely on general chemical principles and analogous compounds. For compounds with similar structures, such as glycosides, hydrolysis reactions are common, often requiring enzymes or acidic/basic conditions to proceed.

Compound Reaction Type Conditions
GlycosidesHydrolysisEnzymatic or acidic/basic conditions

Scientific Research Applications

Oenanthoside A has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of phenylpropanoid glucosides and their chemical properties.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of Oenanthoside A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Three glucosides isolated from Oenanthe javanica—oenanthoside A, eugenyl β-D-glucopyranoside (Glucoside 2), and pinoresinol β-D-glucopyranoside (Glucoside 3) —provide a basis for structural and functional comparisons (Table 1) .

Table 1: Structural and Functional Comparison of this compound with Related Glucosides

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Bioactivities and Sources
This compound Phenylpropanoid + glucopyranose 2,3-methylenedioxy; 5-allyl C₁₆H₂₀O₈ 340.32 Antioxidant; cytotoxic
Eugenyl β-D-glucoside Eugenol derivative + glucopyranose 4-allyl; 2-methoxy C₁₆H₂₀O₇ 324.33 Antimicrobial; anti-inflammatory
Pinoresinol β-D-glucoside Lignan + glucopyranose Dibenzylbutyrolactone skeleton C₂₆H₃₂O₁₁ 520.53 Estrogenic; antioxidant
Key Findings :

Structural Differences: this compound’s methylenedioxy and allyl groups distinguish it from eugenyl glucoside’s methoxy and pinoresinol glucoside’s lignan backbone . These groups influence hydrophobicity (LogP) and receptor interactions. The glucopyranose moiety in all three compounds enhances water solubility, but this compound’s lower molecular weight (340.32 vs. 520.53 for pinoresinol glucoside) may improve membrane permeability .

Eugenyl glucoside shares antimicrobial properties with this compound but lacks methylenedioxy-mediated toxicity . Pinoresinol glucoside, a lignan, exhibits estrogenic activity absent in this compound, highlighting functional divergence despite shared biosynthesis pathways .

ADMET Profiles: this compound’s oral bioavailability (81.43%) exceeds typical phenylpropanoid glucosides (e.g., eugenyl glucoside: ~70% estimated), likely due to optimized LogP and TPSA . Toxicity risks (e.g., hepatotoxicity) are more pronounced in this compound compared to pinoresinol glucoside, possibly due to reactive allyl intermediates .

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